N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with the molecular formula C20H21N5O4 . This compound is characterized by its unique structure, which includes a benzimidazole ring fused to a pyrazine ring, and an acetamide group attached to a methoxyphenoxy moiety
Preparation Methods
The synthesis of N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide involves multiple steps. The final steps involve the attachment of the methoxyphenoxy acetamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the benzimidazole and pyrazine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets . Additionally, it may have industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in these interactions are still under investigation, but they may include signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as other benzimidazole derivatives . These compounds share a common benzimidazole core but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include benzimidazole, 2-(4-chlorophenoxy)-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide, and others .
Properties
Molecular Formula |
C22H26N4O4 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H26N4O4/c1-28-12-11-25-9-10-26-20-8-3-16(13-19(20)24-21(26)14-25)23-22(27)15-30-18-6-4-17(29-2)5-7-18/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27) |
InChI Key |
LRZAJOXUPBAPLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC)C1 |
Origin of Product |
United States |
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